molecular formula C13H15ClN2O2 B14323819 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione

7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione

Cat. No.: B14323819
M. Wt: 266.72 g/mol
InChI Key: BMBLLUPLBMHDTE-UHFFFAOYSA-N
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Description

7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione typically involves the reaction of 7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
  • 7-chloro-3-(2-methylpropyl)-1H-quinazoline-2,4-dione
  • 7-chloro-3-(4-methylpentyl)-1H-quinazoline-2,4-dione

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)

InChI Key

BMBLLUPLBMHDTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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